REACTION_CXSMILES
|
[CH3:1][Li].[C:3]([C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)(=[O:5])[CH3:4]>C(OCC)C.C1COCC1>[N:9]1[CH:10]=[CH:11][C:6]([C:3]([OH:5])([CH3:1])[CH3:4])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
4.65 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach ambient temperature
|
Type
|
CUSTOM
|
Details
|
After 24 hours the mixture was partitioned between ether and saturated aqueous sodium bicarbonate
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
the ether phase was concentrated
|
Type
|
WASH
|
Details
|
Chromatography, on elution with ethyl acetate-dichloromethane-triethylamine 60:40:1
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.59 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |